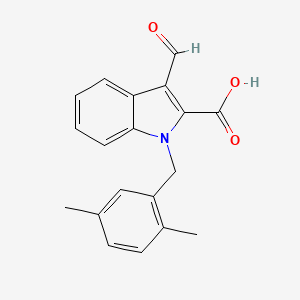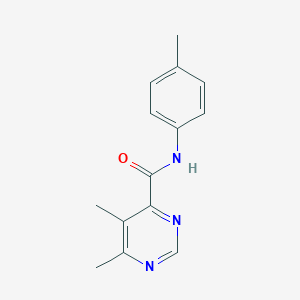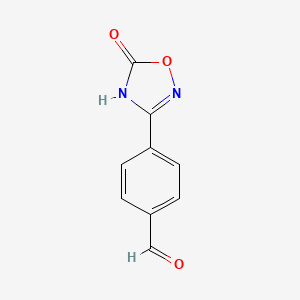![molecular formula C18H24N4O3 B2919507 N1-(3-(二甲氨基)丙基)-N2-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)草酰胺 CAS No. 898426-88-5](/img/structure/B2919507.png)
N1-(3-(二甲氨基)丙基)-N2-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
DMAPA can be synthesized through a multi-step process. One common route involves the reaction between dimethylamine and acrylonitrile , leading to the formation of dimethylaminopropionitrile . Subsequent hydrogenation yields DMAPA. Notably, DMAPA derivatives find use in surfactants, including cocamidopropyl betaine, a common ingredient in personal care products such as soaps, shampoos, and cosmetics .
Molecular Structure Analysis
The molecular formula of DMAPA is C10H25N3 , and its molar mass is approximately 187.33 g/mol . The compound consists of a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety linked to a dimethylamino group via a propyl spacer. The presence of an oxalamide functional group further contributes to its structure .
Chemical Reactions Analysis
DMAPA exhibits interesting reactivity. For instance, it can be converted into the potent mustard compound dimethylaminopropyl-3-chloride , which serves as a powerful alkylating agent. Understanding its reactivity is crucial for its applications in various chemical processes .
Physical And Chemical Properties Analysis
科学研究应用
抗癌活性
一项研究重点关注新型合成马卡鲁胺类似物的抗癌活性,这些类似物的结构与目标化合物相似。这些化合物显示出有希望的体外和体内抗癌特性,特别是对乳腺癌。其中一种类似物 FBA-TPQ,表现出有效的凋亡诱导和对细胞生长和增殖的有效抑制,突出了这些化合物在癌症治疗中的潜在治疗益处 (Wang 等人,2009 年)。
荧光化学传感器
另一项研究开发了一种基于喹啉衍生物的开启式荧光化学传感器,类似于所讨论的化合物,用于检测水性介质中的 Zn2+。该化学传感器在与 Zn2+ 结合后显示出显着的荧光增强,证明了其在环境监测和生物研究中的潜在应用 (Kim 等人,2016 年)。
抗菌活性
对与目标化合物具有核心结构基序的硫代吡咯并[3,4-b]喹啉的研究表明,这些衍生物表现出抗菌活性。喹啉部分的修饰,特别是通过胺络合,显着增强了对选定革兰氏阳性病原体的抗菌特性 (Es 等人,2005 年)。
抗疟疾和抗真菌活性
对功能化喹啉衍生物,包括吡咯并喹啉的进一步研究,揭示了对恶性疟原虫菌株的中等抗疟疾活性。此外,一些化合物显示出有希望的抗真菌活性,突出了这些衍生物在开发新的抗菌剂中的潜力 (Vandekerckhove 等人,2015 年)。
安全和危害
属性
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-21(2)7-4-6-19-17(24)18(25)20-14-9-12-5-3-8-22-15(23)11-13(10-14)16(12)22/h9-10H,3-8,11H2,1-2H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDMKDQZLNJKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)


![(4Ar,7aS)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride](/img/structure/B2919433.png)


![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)

![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)
![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)


